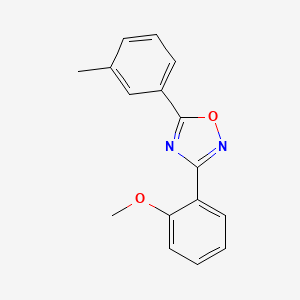malonate](/img/structure/B5216924.png)
diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate, also known as BMM, is a synthetic compound that has gained a lot of attention in scientific research due to its potential applications in various fields. BMM is a malonic ester derivative that contains a benzoylamino group and a 4-methylphenoxy group. In
Wissenschaftliche Forschungsanwendungen
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been shown to have anticancer, antifungal, and antibacterial properties. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been studied for its potential use as an insecticide and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. In cancer cells, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been found to have a number of biochemical and physiological effects. In vitro studies have shown that diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal and bacterial growth, and act as a potent antioxidant. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is also highly reactive and can be difficult to work with due to its sensitivity to air and moisture. Additionally, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has a short half-life and can degrade quickly in biological systems, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate research. One area of interest is the development of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of research is the use of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate as a catalyst in organic reactions, which could have significant implications for the field of organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate and its potential applications in other areas of scientific research.
Synthesemethoden
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate can be synthesized through a multistep reaction process that involves the condensation of malonic ester with benzoyl chloride, followed by the reaction of the resulting product with 4-methylphenol and then with benzylamine. The final product is obtained through the esterification of the resulting intermediate with diethyl sulfate. The synthesis of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is a relatively complex process that requires careful attention to detail and proper handling of reagents.
Eigenschaften
IUPAC Name |
diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-4-27-20(25)22(21(26)28-5-2,29-18-13-11-16(3)12-14-18)15-23-19(24)17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPZYYJPXVTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)C1=CC=CC=C1)(C(=O)OCC)OC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)